5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O2/c21-16-10-15(12-22-13-16)20(27)23-17-3-1-2-14(11-17)18-4-5-19(25-24-18)26-6-8-28-9-7-26/h1-5,10-13H,6-9H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDTXSYLUZDCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Coupling Reaction: The formation of the morpholinopyridazinyl group through a coupling reaction, often using Suzuki-Miyaura coupling.
Amidation: The final step involves the formation of the nicotinamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations:
Substituent-Driven Activity: The morpholine group in the target compound may confer higher solubility and target specificity compared to ethoxy-benzothiazole (Z14) or methoxyquinoline derivatives .
Halogenation Impact : The 5-bromo substituent, common across analogs, likely enhances electrophilic interactions with cysteine residues in enzyme active sites, as seen in kinase inhibitors .
Key Observations:
Refinement Techniques : The use of SHELX programs for crystallographic refinement (e.g., in 3-chloro-N-phenyl-phthalimide) suggests that similar methods could resolve the target compound’s structure, given its aromatic complexity .
Biological Activity
5-Bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₂H₁₆BrN₃O₂
- Molecular Weight : 302.18 g/mol
- IUPAC Name : this compound
This compound features a bromine atom and a morpholinopyridazine moiety, which are crucial for its biological activity.
Research indicates that compounds similar to this compound can induce apoptosis in cancer cells through several mechanisms:
- Caspase Activation : The compound has been shown to activate caspases, which are essential for the apoptosis pathway. This activation leads to programmed cell death in various cancer cell lines, including breast cancer cells (T47D) .
- Microtubule Inhibition : Some studies suggest that related compounds inhibit microtubule polymerization, disrupting the mitotic spindle formation necessary for cell division .
- Antioxidant Activity : The compound may enhance antioxidant enzyme activity, contributing to reduced oxidative stress in treated cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- T47D Breast Cancer Cells : The compound showed an EC50 value of approximately 0.082 µM, indicating potent activity in inducing apoptosis .
- Melanoma Models : In murine models of melanoma, topical administration of related compounds led to significant tumor reduction and increased apoptosis markers .
In Vivo Studies
In vivo studies have further supported the efficacy of this compound:
- Murine Melanoma Model : A study involving C57BL/6 mice treated with the compound showed a marked decrease in tumor volume and increased collagen deposition within tumors, suggesting enhanced tissue remodeling and apoptosis induction .
Case Studies
- Case Study on Anticancer Activity : A series of experiments evaluated the effects of this compound on tumor growth in mice. Results indicated that daily topical application significantly reduced tumor size compared to control groups, highlighting its potential as a therapeutic agent in skin cancers.
- Apoptosis Induction in Breast Cancer Cells : Another study focused on the mechanism by which this compound induces apoptosis in breast cancer cells, demonstrating a clear correlation between caspase activation levels and reduced cell viability.
Summary of Findings
| Study Type | Cell Line/Model | Key Findings |
|---|---|---|
| In Vitro | T47D Breast Cancer | EC50 = 0.082 µM; potent apoptosis induction |
| In Vivo | Murine Melanoma | Significant tumor reduction; enhanced collagen deposition |
| Mechanism | Various Cell Lines | Caspase activation; microtubule inhibition |
Q & A
Q. What are the standard synthetic routes for 5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide, and what factors influence yield optimization?
The synthesis typically involves multi-step reactions, starting with halogenated intermediates. For example, coupling a brominated nicotinamide (e.g., 5-bromonicotinamide) with a morpholinopyridazine-phenyl intermediate under palladium-catalyzed cross-coupling conditions. Key factors include reaction temperature (80–120°C), solvent choice (polar aprotic solvents like DMF enhance solubility), and catalyst loading (e.g., Pd(PPh₃)₄). Purification via column chromatography and recrystallization improves purity. Yield optimization relies on stoichiometric control (1:1.2 molar ratio of reactants) and reaction time (12–24 hours), as demonstrated in analogous brominated nicotinamide syntheses .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR : Confirms substituent positions and molecular connectivity, with characteristic shifts for bromine (δ ~8.5 ppm for aromatic protons) and morpholine (δ ~3.7 ppm for N-CH₂ groups) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 456.1) and detects impurities .
- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹) .
- HPLC : Assesses purity (>95% via gradient elution with C18 columns) .
Q. What are the critical considerations in designing in vitro assays to evaluate the biological activity of this compound?
- Target Selection : Prioritize proteins with known interactions with pyridazine and nicotinamide derivatives (e.g., kinases or GPCRs) .
- Solubility : Use DMSO as a co-solvent (<1% v/v) to maintain compound stability in aqueous buffers .
- Control Compounds : Include positive controls (e.g., staurosporine for kinase inhibition) and validate assays with dose-response curves (IC₅₀ determination) .
Advanced Research Questions
Q. How can computational chemistry methods be integrated into the design of novel derivatives of this compound?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization .
- Molecular Docking : Models interactions with target proteins (e.g., ATP-binding pockets) to prioritize derivatives with enhanced binding affinity .
- Reaction Path Search : Quantum chemical calculations (e.g., using GRRM software) map feasible synthetic pathways, reducing experimental trial-and-error .
Q. What strategies are recommended for resolving discrepancies in biological activity data across different assay systems for this compound?
- Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding specificity, as seen in fluorinated analogs .
Q. How can factorial design experiments optimize reaction conditions for synthesizing this compound?
- Variable Screening : Test factors like temperature (80–120°C), solvent (DMF vs. THF), and catalyst type (Pd(OAc)₂ vs. PdCl₂) using a 2³ factorial design .
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 100°C, DMF, 5 mol% Pd catalyst) .
- Validation : Confirm predicted yields (e.g., 75–85%) with triplicate experiments .
Q. What are the challenges in establishing structure-activity relationships (SAR) for brominated nicotinamide derivatives, and how can they be addressed?
- Steric Effects : Bulky substituents (e.g., morpholine) may hinder target binding; use molecular dynamics simulations to assess conformational flexibility .
- Electronic Effects : Bromine’s electron-withdrawing nature alters π-π stacking; compare activity with chloro/fluoro analogs .
- Data Integration : Combine SAR with pharmacokinetic data (e.g., logP, permeability) to prioritize derivatives with balanced potency and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
